Vegfr-2-IN-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-2-IN-31 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in prostate cancer. It works by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the process by which new blood vessels form from pre-existing ones. This makes this compound a promising candidate for anti-cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-31 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves:
Formation of the core structure: This is usually achieved through a series of condensation reactions.
Functionalization: Introduction of various functional groups to enhance the inhibitory activity against VEGFR-2. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures that the final product meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Vegfr-2-IN-31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Vegfr-2-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of receptor tyrosine kinases.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cell proliferation and migration.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those that are highly vascularized, such as prostate cancer.
Mecanismo De Acción
Vegfr-2-IN-31 exerts its effects by binding to the VEGFR-2 receptor, preventing the binding of vascular endothelial growth factor (VEGF). This inhibits the dimerization and autophosphorylation of the receptor, blocking downstream signaling pathways involved in cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C (PLCγ-PKC), TSAd-Src-phosphoinositide 3-kinase-Akt (PI3K-Akt), and SHB-focal adhesion kinase-paxillin (FAK-paxillin) pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness
Vegfr-2-IN-31 is unique in its high specificity and potency against VEGFR-2, making it particularly effective in inhibiting angiogenesis. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies, particularly in prostate cancer models .
Propiedades
Fórmula molecular |
C15H10F2N4O |
---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
4-[(2,4-difluorophenyl)diazenyl]-5-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H10F2N4O/c16-10-6-7-12(11(17)8-10)18-20-14-13(19-21-15(14)22)9-4-2-1-3-5-9/h1-8H,(H2,19,21,22) |
Clave InChI |
WDWLPDDXHSDZFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.